(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a dichlorophenyl group and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the pyrroloquinoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The dichlorophenyl group is then introduced via a substitution reaction, often using reagents such as dichlorobenzene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dichlorobenzene in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its dichlorophenyl group and pyrroloquinoline core make it particularly versatile for various applications.
Properties
Molecular Formula |
C21H20Cl2N2O |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)imino-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C21H20Cl2N2O/c1-11-7-14-12(2)10-21(3,4)25-19(14)15(8-11)18(20(25)26)24-13-5-6-16(22)17(23)9-13/h5-9,12H,10H2,1-4H3 |
InChI Key |
XIRMLMISGPDSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC(=C(C=C4)Cl)Cl)C2=O)C)(C)C |
Origin of Product |
United States |
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